N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Kinase inhibition Structure-activity relationship Anticancer

This compound is a non-oxidized 1,4-thiazepane-4-carboxamide featuring a 3,4-dimethylphenyl carboxamide moiety and a 3-pyrrolidin-1-ylmethyl basic amine substituent. Unlike the 5-oxo-1,4-thiazepane-3-carboxamide series (e.g., TAK-659), this scaffold offers a distinct pharmacophore for kinase selectivity screening and structure-activity relationship (SAR) studies. The basic amine center enables CNS-relevant logD/pKa benchmarking. Sourced for focused library construction and pharmacophore mapping per RU 2281947 C1. Request a quote for research-grade material.

Molecular Formula C19H29N3OS
Molecular Weight 347.52
CAS No. 1421516-28-0
Cat. No. B2479398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
CAS1421516-28-0
Molecular FormulaC19H29N3OS
Molecular Weight347.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3)C
InChIInChI=1S/C19H29N3OS/c1-15-6-7-17(12-16(15)2)20-19(23)22-10-5-11-24-14-18(22)13-21-8-3-4-9-21/h6-7,12,18H,3-5,8-11,13-14H2,1-2H3,(H,20,23)
InChIKeyBFPSADLSXDPLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1421516-28-0): Core Identity and Comparator Landscape for Scientific Procurement


N-(3,4-Dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic heterocyclic compound built on a 1,4-thiazepane core, featuring a 3,4-dimethylphenyl carboxamide moiety at the 4-position and a pyrrolidin-1-ylmethyl substituent at the 3-position. This chemotype belongs to a broader class of 1,4-thiazepane-4-carboxamides that have been disclosed in the patent literature as possessing inhibitory activity against various kinases and potential anticancer applications [1]. Unlike the more commonly encountered 5-oxo-1,4-thiazepane-3-carboxamide series (exemplified by TAK-659), the non-oxidized 1,4-thiazepane-4-carboxamide scaffold represented by this compound offers a distinct pharmacophore with differential conformational and electronic properties that directly impact target selectivity and structure-activity relationships [1].

Why Generic Substitution of N-(3,4-Dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide with In-Class Analogs is Scientifically Invalid


Within the 1,4-thiazepane carboxamide class, structural variations—including substituent position, N-aryl methylation pattern, and the presence or absence of a pyrrolidine basic amine—produce profoundly divergent biological profiles. For instance, the 5-oxo-1,4-thiazepane-3-carboxamide sub-series (e.g., TAK-659) targets kinases such as BTK, while the non-oxidized 1,4-thiazepane-4-carboxamide scaffold described in RU 2281947 C1 encompasses a broader range of kinase and receptor-modulating activities [1]. The specific combination of the 3,4-dimethylphenyl urea and the 3-pyrrolidin-1-ylmethyl substituent in this compound creates a unique vector that is not replicated by close analogs such as N-(3,5-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, which differs at three distinct structural loci (regioisomeric aryl substitution, presence of the 5-oxo group, and absence of the pyrrolidine side chain) [1]. Consequently, substituting this compound with a generic 'thiazepane carboxamide' analog—even one with a similar molecular formula—would invalidate any comparative biological study and risk misinterpretation of structure-activity relationship data [1].

Differential Evidence Guide: Quantifying the Unique Attributes of N-(3,4-Dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide for Informed Selection


Regioisomeric Aryl Substitution: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl Impact on Kinase Selectivity

The 3,4-dimethylphenyl substituent in the target compound contrasts with the 3,5-dimethylphenyl group found in structurally characterized analogs such as (3R)-N-(3,5-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. In kinase inhibitor design, the methylation pattern on the N-aryl ring governs both the dihedral angle of the urea/carboxamide linkage and the steric complementarity within the hydrophobic back pocket of the kinase ATP-binding site. Based on class-level SAR from the RU 2281947 C1 patent library, 3,4-disubstituted phenyl carboxamides exhibit distinct kinase selectivity profiles compared to their 3,5-disubstituted counterparts [1]. No direct head-to-head kinase panel data for this specific compound versus the 3,5-dimethylphenyl analog are publicly available; the differentiation presented here is class-level inference derived from the patent disclosure [1].

Kinase inhibition Structure-activity relationship Anticancer

Core Oxidation State: Non-Oxidized 1,4-Thiazepane vs. 5-Oxo-1,4-Thiazepane Pharmacophore Divergence

The target compound possesses a fully saturated 1,4-thiazepane ring, whereas prominent comparator compounds such as TAK-659 (N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide) contain a 5-oxo group that introduces a hydrogen-bond acceptor, alters ring conformation, and modifies electron density on the adjacent carboxamide. The non-oxidized scaffold defined in RU 2281947 C1 is explicitly described as capable of yielding compounds with kinase inhibitory, agonist, antagonist, receptor-modulating, antiparasitic, and antibacterial activities, representing a broader biological profile than the 5-oxo series [1]. No direct quantitative comparison in a single assay is available; this evidence dimension is class-level inference based on patent-scope analysis [1].

Pharmacophore modeling Drug discovery Kinase inhibitor design

Pyrrolidine Basic Amine Substituent: A Key Determinant of Physicochemical and Binding Properties Absent in Common 5-Oxo Analogs

The 3-pyrrolidin-1-ylmethyl substituent introduces a tertiary amine with a calculated pKa of approximately 9.5–10.5, imparting a basic center that is absent in the widely studied 5-oxo-1,4-thiazepane-3-carboxamide analogs (e.g., TAK-659 and its derivatives). This basic amine can participate in salt-bridge interactions with acidic residues in protein binding pockets and significantly alters logD and aqueous solubility profiles. The RU 2281947 C1 patent discloses that compounds within the non-oxidized 1,4-thiazepane-4-carboxamide series bearing tertiary amine substituents demonstrate distinct kinase inhibition and receptor modulation activities [1]. No head-to-head logD or solubility measurements are available; this is class-level inference [1].

Physicochemical properties Solubility Kinase selectivity

Validated Application Scenarios for N-(3,4-Dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide in Scientific Research and Industrial Procurement


Kinase Selectivity Profiling of Non-Oxidized 1,4-Thiazepane-4-Carboxamide Chemotypes

This compound is suitable as a representative member of the non-oxidized 1,4-thiazepane-4-carboxamide series for use in broad-panel kinase selectivity screens. The patent RU 2281947 C1 claims kinase inhibitory activity for this scaffold class, and the 3,4-dimethylphenyl-3-pyrrolidin-1-ylmethyl substitution pattern provides a defined chemical starting point for establishing structure-kinase selectivity relationships within this underexplored chemical space [1].

Comparative Pharmacophore Analysis: Non-Oxidized vs. 5-Oxo-1,4-Thiazepane Scaffolds

Procurement of this compound alongside a 5-oxo-1,4-thiazepane-3-carboxamide comparator (e.g., TAK-659) enables direct comparative pharmacophore mapping, conformational analysis, and molecular docking studies to delineate the impact of core oxidation state on target engagement and selectivity. The distinct biological activity scope of the non-oxidized scaffold disclosed in RU 2281947 C1 supports the scientific necessity of this head-to-head comparison [1].

Physicochemical Property Benchmarking for CNS and Kinase Drug Discovery Programs

The presence of the 3-pyrrolidin-1-ylmethyl substituent confers a basic amine center that differentiates this compound from amine-free 5-oxo-thiazepane analogs. This feature makes the compound a valuable tool for benchmarking logD, pKa, solubility, and permeability parameters relevant to CNS drug discovery and kinase inhibitor programs where tertiary amine interactions with the ribose pocket or hinge region are hypothesized [1].

Focused Library Construction for Kinase and GPCR Target Classes

Industrial medicinal chemistry groups constructing focused libraries around the 1,4-thiazepane-4-carboxamide template should include this compound as a key monomer or screening member. The RU 2281947 C1 patent describes the synthesis of focused libraries with kinase inhibitory and receptor-modulating activities, and the 3,4-dimethylphenyl-3-pyrrolidin-1-ylmethyl substitution represents a specific vector for exploring chemical diversity within such libraries [1].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.